molecular formula C9H8N2O B11920397 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde CAS No. 1427504-27-5

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Cat. No.: B11920397
CAS No.: 1427504-27-5
M. Wt: 160.17 g/mol
InChI Key: YQWGCMAPYRJBBW-UHFFFAOYSA-N
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Description

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound featuring a pyrrolopyridine core substituted with a methyl group at position 5 and an aldehyde functional group at position 2. Its molecular formula is C₈H₆N₂O, with a molar mass of 146.15 g/mol. Key physicochemical properties include a predicted density of 1.368 g/cm³, a pKa of 11.93, and a refractive index of 1.747. It requires storage under inert gas (nitrogen or argon) at 2–8°C to maintain stability .

Properties

CAS No.

1427504-27-5

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

InChI

InChI=1S/C9H8N2O/c1-6-2-7-3-8(5-12)11-9(7)10-4-6/h2-5H,1H3,(H,10,11)

InChI Key

YQWGCMAPYRJBBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NC(=C2)C=O)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde can be achieved through several methods. Another method includes modifications of the Madelung and Fischer syntheses of indoles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including cyclization and formylation reactions under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde serves as a crucial building block for the synthesis of various bioactive molecules. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for drug development aimed at treating various diseases.

Case Study: Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown its efficacy against several cancer cell lines:

Cancer TypeCell LineIC50 (µM)Reference
GlioblastomaU87MG15
Prostate CancerPC310
Breast CancerMDA-MB-46812
Ovarian CarcinomaSKOV38

The compound's mechanism of action involves the inhibition of critical signaling pathways associated with cancer cell proliferation and survival.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of complex heterocyclic compounds. Its ability to participate in various chemical reactions, such as oxidation and reduction, enhances its utility in organic synthesis.

Synthesis Methods:
Common synthetic routes include cyclization reactions starting from appropriate precursors. For instance, the reaction of pyrrole derivatives with suitable aldehydes under controlled conditions can yield this compound effectively.

Biological Studies

In biological research, this compound is employed to study enzyme inhibition and receptor modulation. Its structural similarity to biologically active molecules allows researchers to explore its effects on various biological targets.

Example of Biological Activity: FGFR Inhibition
A study highlighted the potential of pyrrolo derivatives, including this compound, as inhibitors of fibroblast growth factor receptors (FGFRs). These receptors are implicated in several cancers, and targeting them could provide a therapeutic strategy for cancer treatment. The synthesized derivatives showed promising inhibitory activity against FGFRs with low nanomolar IC50 values .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrrolo[2,3-b]pyridine Derivatives

The following table compares 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde with analogous pyrrolopyridine derivatives, highlighting substituent effects on properties and synthesis:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties Synthesis Yield/Application References
This compound C₈H₆N₂O 146.15 Density: 1.368 g/cm³; pKa: 11.93; Storage: 2–8°C under inert gas Discontinued; intermediate in organic synthesis
5-Methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine (16a) C₁₄H₁₂N₂ 208.26 Cream-white solid; 86% yield; ¹H/¹³C NMR data available Synthesized via acid-catalyzed condensation
2-(2-Methoxyphenyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine (16b) C₁₅H₁₄N₂O 238.29 Cream-white solid; 94% yield; methoxy group enhances electron-donating effects Potential pharmaceutical intermediate
5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid C₉H₈N₂O₂ 176.17 Purity: 95%; commercial availability Azo indole series; derivatization applications
Key Observations:
  • Functional Group Impact : The aldehyde group in the target compound offers reactivity for nucleophilic additions, while the carboxylic acid derivative (C₉H₈N₂O₂) is more suited for amide/ester formation .
  • Substituent Effects : Phenyl (16a) and methoxyphenyl (16b) substituents increase molecular weight and may enhance π-π stacking interactions, influencing solubility and crystallinity .

Heterocycle Variants: Thieno[2,3-b]pyridine Analogues

Thieno[2,3-b]pyridine derivatives replace the pyrrole ring with a thiophene, altering electronic properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties Application References
Thieno[2,3-b]pyridine-2-carbaldehyde C₈H₅NOS 163.19 mp: 142–143°C; commercial Reagent in organic synthesis
Thieno[2,3-b]pyridine-2-carboxylic acid C₈H₅NO₂S 179.19 mp: 293–294°C; 97% purity Intermediate for heterocyclic chemistry
Key Observations:
  • Thermal Stability: Higher melting points in thieno derivatives (e.g., 293°C for the carboxylic acid) suggest stronger intermolecular forces due to sulfur’s polarizability .

Nitro-Substituted Derivatives

Nitro groups introduce electron-withdrawing effects, which may modulate reactivity and solubility:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties References
5-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde C₈H₅N₃O₃ 191.14 No data
5-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid C₈H₅N₃O₄ 207.14 No data
Key Observations:
  • Synthetic Challenges: Limited data on yields or properties suggests nitro derivatives may require specialized synthesis conditions .

Bromo- and Sulfonyl-Substituted Derivatives

The bromo-phenylsulfonyl derivative (C₁₄H₁₀BrN₂O₃S) highlights halogenation’s role in modifying bioactivity:

    Biological Activity

    5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

    Chemical Structure and Properties

    This compound features a unique bicyclic structure comprising a pyrrole ring fused with a pyridine ring, along with an aldehyde functional group. The molecular formula is C9H8N2OC_9H_8N_2O, and it possesses a molecular weight of approximately 160.17 g/mol. The presence of the aldehyde group suggests potential reactivity in various chemical transformations, making it a valuable intermediate in organic synthesis.

    Anticancer Activity

    Research indicates that this compound exhibits significant anticancer properties. A study evaluating pyrrolo[2,3-b]pyridine derivatives demonstrated that modifications at the 5-position can enhance inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Specifically, compounds derived from this scaffold showed IC50 values in the nanomolar range against FGFR1, FGFR2, and FGFR3, indicating potent inhibition of these targets .

    Table 1: Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives

    CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
    4h7925
    11900--

    The mechanism by which this compound exerts its anticancer effects involves the inhibition of FGFR signaling pathways. Dysregulation of FGFRs leads to abnormal cell proliferation and survival; thus, targeting these receptors can effectively induce apoptosis in cancer cells. In vitro studies on breast cancer cell lines (e.g., 4T1) have shown that this compound can significantly inhibit cell migration and invasion while promoting apoptosis through modulation of key proteins such as MMP9 and TIMP2 .

    Synthesis

    The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

    • Formation of the Pyrrole Ring : Starting from appropriate precursors, the pyrrole ring is synthesized via cyclization reactions.
    • Aldehyde Functionalization : The introduction of the aldehyde group can be achieved through oxidation or other functionalization techniques.
    • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

    Case Studies and Research Findings

    Several studies have focused on the biological activity of derivatives related to this compound:

    • Study on FGFR Inhibition : A systematic evaluation revealed that certain derivatives exhibited strong inhibitory effects on FGFR signaling pathways with corresponding low IC50 values, highlighting their potential as therapeutic agents for cancer treatment .
    • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications at various positions on the pyrrolo[2,3-b]pyridine scaffold significantly influence biological activity. For instance, introducing different substituents at the 5-position can enhance binding affinity and specificity towards FGFRs .

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